molecular formula C26H40O8 B1631850 Paniculoside I CAS No. 60129-63-7

Paniculoside I

Cat. No.: B1631850
CAS No.: 60129-63-7
M. Wt: 480.6 g/mol
InChI Key: RSQGPCRWQCUQBR-HLTNFVLASA-N
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Description

Paniculoside I is an acylated iridoid glucoside derived from the plant Pseudocaryopteris paniculata (CB Clarke) PD Cantino . It has a molecular formula of C26H40O8 and a molecular weight of 480.59 . This compound is known for its unique structure and potential bioactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paniculoside I typically involves the extraction from its natural source, Pseudocaryopteris paniculata. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The process involves large-scale extraction using organic solvents and subsequent purification to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Paniculoside I undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of this compound.

Scientific Research Applications

Paniculoside I has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Paniculoside I involves its interaction with specific molecular targets and pathways. It is known to inhibit glucosidase enzymes, which play a role in carbohydrate metabolism . This inhibition can lead to various biological effects, including the modulation of blood sugar levels and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paniculoside I is unique due to its specific acylated iridoid glucoside structure, which imparts distinct chemical and biological properties. Its ability to inhibit glucosidase enzymes sets it apart from other similar compounds, making it a valuable subject for research in various fields.

Biological Activity

Paniculoside I is a diterpenoid compound derived from the herb Stevia rebaudiana, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological properties. The molecular formula and structural details are essential for understanding its interactions with biological systems.

PropertyDetails
Molecular FormulaC22_{22}H38_{38}O10_{10}
Molecular Weight462.54 g/mol
SolubilitySoluble in methanol and ethanol

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

  • Study Findings : In vitro assays showed that this compound reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as a protective agent against oxidative stress-related conditions .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.

  • Mechanism : The compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through multiple mechanisms.

  • Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in G0/G1 phase cell cycle arrest and increased apoptosis markers, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals, it protects cells from oxidative damage.
  • Anti-inflammatory Mechanism : Inhibition of NF-κB pathway leads to reduced inflammation.
  • Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases.

Research Findings Summary

ActivityMethodologyKey Findings
AntioxidantIn vitro ROS assaysSignificant reduction in ROS levels
Anti-inflammatoryCytokine assaysDecreased TNF-α and IL-6 production
AnticancerCell viability assaysInduced apoptosis in MCF-7 cells

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGPCRWQCUQBR-HLTNFVLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside I
Reactant of Route 2
Paniculoside I
Reactant of Route 3
Paniculoside I
Reactant of Route 4
Paniculoside I
Reactant of Route 5
Paniculoside I
Reactant of Route 6
Paniculoside I

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